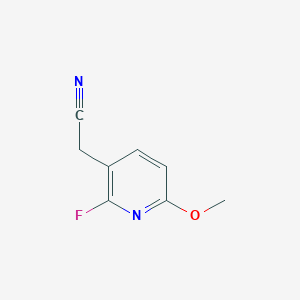
2-(2-Fluoro-6-methoxypyridin-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-6-methoxypyridin-3-yl)acetonitrile is a chemical compound characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a nitrile group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-6-methoxypyridin-3-yl)acetonitrile typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction, where a suitable precursor containing the pyridine ring is reacted with a fluorinating agent and a methoxy group donor under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Fluoro-6-methoxypyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form a carboxylic acid.
Reduction: The fluorine atom can be reduced to a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: 2-(2-Fluoro-6-methoxypyridin-3-yl)acetic acid
Reduction: 2-(2-Hydroxy-6-methoxypyridin-3-yl)acetonitrile
Substitution: Various derivatives depending on the substituent used.
Applications De Recherche Scientifique
2-(2-Fluoro-6-methoxypyridin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a precursor for pharmaceutical compounds.
Industry: It can be utilized in the development of new materials and chemicals.
Mécanisme D'action
2-(2-Fluoro-6-methoxypyridin-3-yl)acetonitrile is similar to other fluorinated pyridine derivatives, such as 2-(2-fluoro-6-methoxypyridin-3-yl)acetic acid and 2,2-difluoro-2-(6-methoxypyridin-3-yl)acetic acid. its unique combination of functional groups and structural features sets it apart, making it suitable for specific applications where these similar compounds may not be as effective.
Comparaison Avec Des Composés Similaires
2-(2-Fluoro-6-methoxypyridin-3-yl)acetic acid
2,2-difluoro-2-(6-methoxypyridin-3-yl)acetic acid
2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid
This comprehensive overview provides a detailed understanding of 2-(2-Fluoro-6-methoxypyridin-3-yl)acetonitrile, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H7FN2O |
|---|---|
Poids moléculaire |
166.15 g/mol |
Nom IUPAC |
2-(2-fluoro-6-methoxypyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C8H7FN2O/c1-12-7-3-2-6(4-5-10)8(9)11-7/h2-3H,4H2,1H3 |
Clé InChI |
PIXIDAHMXWZZGF-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C=C1)CC#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![ethyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B15222996.png)

